

Physicochemical Properties of Iridin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Iridin

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Abstract

Iridin, a prominent isoflavone glycoside found in several species of the Iris genus, has garnered significant scientific interest for its potential therapeutic applications. A comprehensive understanding of its physicochemical properties is paramount for its effective isolation, characterization, and formulation in drug development. This technical guide provides a detailed overview of the core physicochemical characteristics of **Iridin**, including its chemical structure, solubility, melting point, and spectroscopic profiles. Detailed experimental protocols for the determination of these properties are also presented, alongside a visualization of its key signaling pathway. All quantitative data has been summarized in structured tables for ease of reference and comparison.

Chemical and Physical Properties

Iridin, a 7-glucoside of irigenin, possesses a molecular structure that dictates its physical and chemical behaviors.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₆ O ₁₃	[2]
Molecular Weight	522.5 g/mol	[2]
Melting Point	208 °C	
Appearance	White to off-white solid	

Table 1: Core Physicochemical Properties of **Iridin**

Solubility

The solubility of a compound is a critical factor in its bioavailability and formulation. As a glycoside, **Iridin** is expected to have higher solubility in polar solvents. Quantitative solubility data for **Iridin** is available for select solvents, as detailed in Table 2.

Solvent	Solubility	Temperature	Reference
Dimethyl Sulfoxide (DMSO)	55 mg/mL (105.27 mM)	Not Specified	
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL (3.83 mM)	Not Specified	

Table 2: Solubility of **Iridin** in Various Solvents

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of **Iridin**. This section would typically include detailed data from UV-Vis, NMR, and IR spectroscopy. However, despite extensive searches, specific, publicly available quantitative spectral data for **Iridin** (UV-Vis absorption maxima, ¹H and ¹³C NMR chemical shifts, and IR absorption bands) could not be definitively obtained. The following sections describe the general principles and expected spectral characteristics for isoflavones like **Iridin**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of flavonoids typically reveals two major absorption bands. For isoflavones, Band I, representing the B-ring absorption, is usually observed in the 310-330 nm range, while Band II, corresponding to the A-ring absorption, appears around 250-270 nm. The specific λ_{max} for **Iridin** in a given solvent would be essential for its quantification and purity assessment. A quantitative analysis of **Iridin** using HPLC with a photodiode array detector has noted the selection of 265 nm as the optimum monitoring wavelength.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the detailed structural analysis of **Iridin**. The ^1H NMR spectrum would provide information on the number and environment of protons in the molecule, including characteristic signals for the aromatic protons of the isoflavone core and the protons of the glucose moiety. The ^{13}C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. A database entry for the ^{13}C NMR spectrum of **Iridin** exists, but the specific chemical shift data is not publicly accessible.[4]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Iridin** is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups, consistent with its isoflavone glycoside structure.

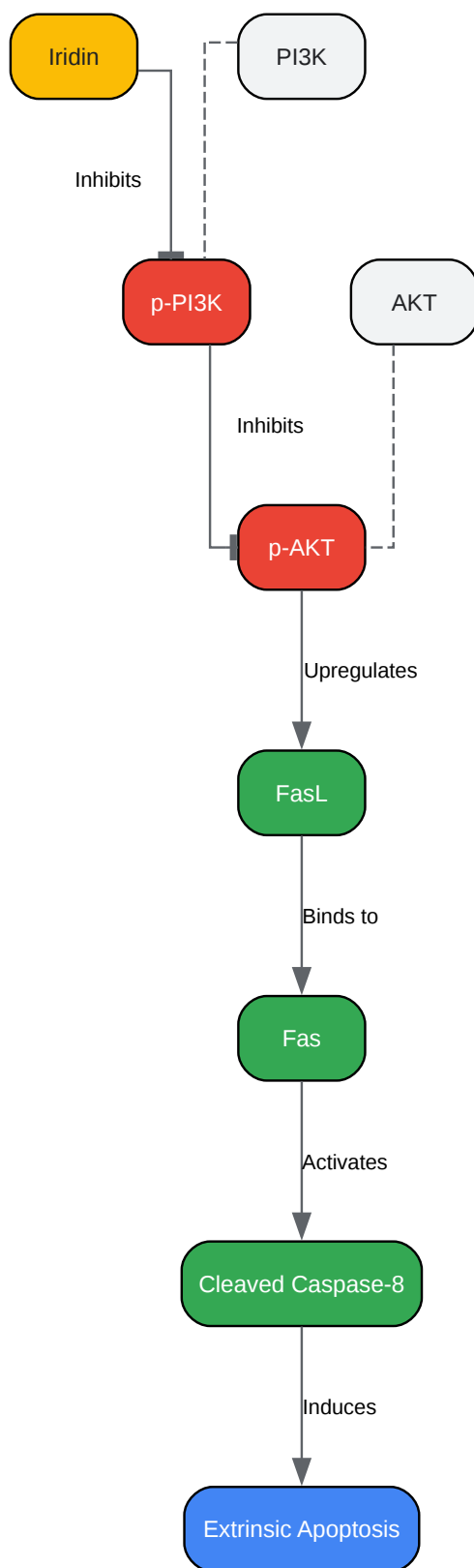
Biological Activity and Signaling Pathway

Iridin has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5] Notably, its anticancer activity has been linked to its ability to modulate key cellular signaling pathways.

PI3K/AKT Signaling Pathway

Research has demonstrated that **Iridin** can induce G2/M phase cell cycle arrest and extrinsic apoptotic cell death in cancer cells by inhibiting the PI3K/AKT signaling pathway. Treatment with **Iridin** leads to a dose-dependent reduction in the phosphorylation of PI3K and AKT. This

inhibition, in turn, modulates downstream targets, leading to the upregulation of the Fas/FasL pathway and subsequent activation of the extrinsic apoptosis cascade.



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Iridin's inhibition of the PI3K/AKT pathway leading to apoptosis.

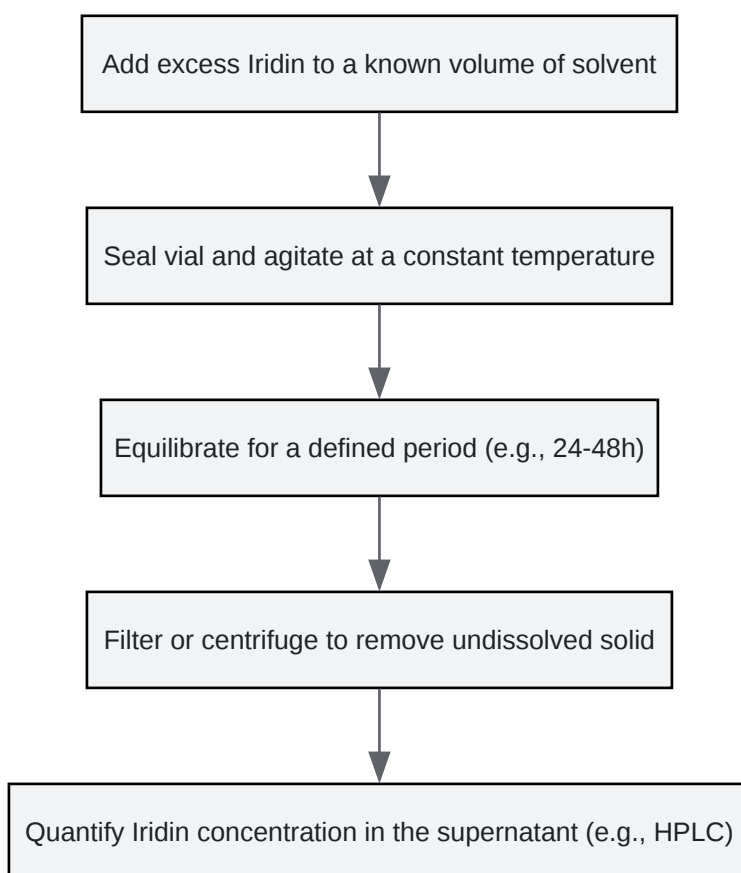
Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of **Iridin**. These protocols are based on established methods for flavonoid analysis and can be adapted for **Iridin**.

Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Workflow:



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Workflow for the shake-flask solubility determination method.

Methodology:

- **Preparation:** Add an excess amount of **Iridin** to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid ensures that a saturated solution is formed.
- **Equilibration:** Seal the vials to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).
- **Phase Separation:** After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid particles. Alternatively, centrifuge the suspension at a high speed and collect the supernatant.
- **Quantification:** Dilute the clear supernatant with an appropriate solvent. Quantify the concentration of **Iridin** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the solubility of **Iridin** in the solvent based on the measured concentration and the dilution factor.

UV-Vis Spectrophotometric Analysis

This protocol describes the procedure for obtaining the UV-Vis absorption spectrum of **Iridin**.

Methodology:

- **Solution Preparation:** Prepare a stock solution of **Iridin** of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of dilutions to a final concentration appropriate for UV-Vis analysis (typically in the µg/mL range).
- **Instrument Setup:** Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-800 nm).

- **Blank Measurement:** Fill a quartz cuvette with the same solvent used to dissolve the **Iridin**. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.
- **Sample Measurement:** Rinse the cuvette with the **Iridin** solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}) from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ^1H and ^{13}C NMR spectra of **Iridin**.

Methodology:

- **Sample Preparation:** Dissolve an appropriate amount of **Iridin** (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using standard pulse sequences. For the ^{13}C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample of **Iridin** using the KBr pellet method.

Methodology:

- **Sample Preparation:** Grind a small amount of **Iridin** (1-2 mg) with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place a portion of the powder mixture into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the infrared spectrum, typically in the range of 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups in the **Iridin** molecule.

Conclusion

This technical guide has provided a consolidated overview of the essential physicochemical properties of the flavonoid **Iridin**. While core properties such as molecular weight and melting point are well-defined, further research is required to establish a comprehensive public database of its quantitative solubility in a wider range of solvents and its detailed spectroscopic data. The provided experimental protocols offer a standardized approach for researchers to determine these properties, facilitating consistency and comparability of data across different studies. The elucidation of **Iridin**'s interaction with the PI3K/AKT signaling pathway underscores its therapeutic potential and provides a basis for further investigation into its mechanism of action. A thorough understanding of these fundamental characteristics is indispensable for advancing the research and development of **Iridin** as a potential therapeutic agent.

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- To cite this document: BenchChem. [Physicochemical Properties of Iridin: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162194#physicochemical-properties-of-iridin-flavonoid]

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